rac Enterodiol-d6

Description

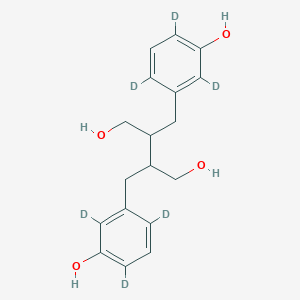

Structure

3D Structure

Properties

IUPAC Name |

2,3-bis[(2,4,6-trideuterio-3-hydroxyphenyl)methyl]butane-1,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O4/c19-11-15(7-13-3-1-5-17(21)9-13)16(12-20)8-14-4-2-6-18(22)10-14/h1-6,9-10,15-16,19-22H,7-8,11-12H2/i3D,4D,5D,6D,9D,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWONJCNDULPHLV-LJYPPAMPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CC(CO)C(CC2=CC(=CC=C2)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=C(C(=C1CC(CO)C(CC2=C(C(=C(C=C2[2H])[2H])O)[2H])CO)[2H])O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to rac Enterodiol-d6 (CAS 104411-12-3): Properties, Applications, and Methodologies for Quantitative Bioanalysis

Introduction: The Significance of Enterodiol and its Isotopic Analog

Enterodiol is a non-steroidal phytoestrogen produced in the human colon by the action of intestinal microflora on dietary plant lignan precursors, such as secoisolariciresinol, which is abundant in flaxseed.[1][2] As a key mammalian lignan, along with its metabolite enterolactone, enterodiol is the subject of extensive research due to its potential associations with reduced risks of hormone-dependent cancers, cardiovascular disease, and other chronic conditions.[1][3][4] The accurate quantification of enterodiol in biological matrices is therefore paramount for pharmacokinetic studies, nutritional biomarker validation, and clinical research exploring its physiological effects.[1][5]

This guide provides a comprehensive technical overview of racemic (rac) Enterodiol-d6 (CAS 104411-12-3), a stable isotope-labeled (SIL) analog of enterodiol. We will delve into its physicochemical properties and, most critically, its role as the "gold standard" internal standard for quantitative bioanalysis by mass spectrometry.[6] The principles and methodologies discussed herein are designed to equip researchers, analytical chemists, and drug development professionals with the expertise to develop robust, accurate, and reliable assays for enterodiol quantification.

Physicochemical Properties

rac Enterodiol-d6 is a deuterated form of rac Enterodiol, where six hydrogen atoms on the aromatic rings have been replaced with deuterium. This isotopic substitution increases the molecular weight without significantly altering the chemical properties, making it an ideal internal standard for mass spectrometry-based analysis.[7]

| Property | Value | Source(s) |

| Chemical Name | 2,3-Bis[(2,4,6-trideuterio-3-hydroxyphenyl)methyl]butane-1,4-diol | [4] |

| Synonyms | (2R,3R)-rel-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6 | [8][9] |

| CAS Number | 104411-12-3 | [4][8][10] |

| Unlabeled CAS | 77756-22-0 (racemic) | [10] |

| Molecular Formula | C₁₈H₁₆D₆O₄ | [4][8][10] |

| Molecular Weight | 308.4 g/mol | [8][10] |

| Appearance | White to Off-White Solid | [4] |

| Storage Temperature | -20°C | [10][11] |

The Rationale for Deuterated Internal Standards in Mass Spectrometry

Expertise & Experience: In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), the goal is to achieve the highest possible accuracy and precision. However, the analytical process is susceptible to variations that can compromise data integrity. These include sample loss during extraction, injection volume variability, and, most significantly, matrix effects—where co-eluting components from a complex biological sample (like plasma or urine) either suppress or enhance the ionization of the target analyte.[12]

A stable isotope-labeled internal standard (SIL-IS) is the most effective solution to this challenge.[6] Because rac Enterodiol-d6 is chemically identical to the native analyte, it co-elutes chromatographically and experiences the exact same extraction inefficiencies, injection variations, and matrix effects.[7][13] The mass spectrometer, however, can distinguish between the analyte and the heavier internal standard. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations are normalized, leading to highly reliable and reproducible quantification. This approach is strongly advocated by regulatory bodies like the FDA and EMA for bioanalytical method validation.[6][12]

Caption: Logic of using a SIL-IS to correct for analytical variability.

Application: Quantitative Analysis of Enterodiol in Biological Matrices

The primary application of rac Enterodiol-d6 is as an internal standard in isotope dilution mass spectrometry assays for the quantification of enterodiol in various biological samples, including plasma, serum, urine, and feces.[14][15][16]

Detailed Experimental Protocol: Quantification of Total Enterodiol in Human Plasma

This protocol describes a self-validating system for measuring total enterodiol (free and conjugated forms) and is synthesized from established methodologies.[14][15]

Step 1: Sample Preparation and Internal Standard Spiking

-

Thaw human plasma samples and a set of calibration curve standards and quality control (QC) samples on ice.

-

Vortex samples gently to ensure homogeneity.

-

Aliquot 200 µL of each plasma sample, calibrator, and QC into labeled 2 mL microcentrifuge tubes.

-

Causality Check: Add 10 µL of a working solution of rac Enterodiol-d6 (e.g., 500 ng/mL in methanol) to every tube except for a "double blank" sample (a blank matrix sample with no IS). This initial spiking ensures that the IS tracks the analyte through every subsequent step, from hydrolysis to extraction.

Step 2: Enzymatic Hydrolysis

-

Add 50 µL of β-glucuronidase/sulfatase from Helix pomatia in an acetate buffer (pH 5.0) to each tube.[17]

-

Vortex briefly and incubate the samples in a water bath at 37°C for 12-18 hours.

-

Causality Check: In biological systems, enterodiol is extensively conjugated to glucuronic acid and sulfate for excretion.[18] This hydrolysis step is critical for cleaving these conjugates, allowing for the measurement of total enterodiol, which is often the most relevant biomarker of exposure.

Step 3: Liquid-Liquid Extraction (LLE)

-

Stop the enzymatic reaction by adding 500 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 30 seconds.

-

Add 1 mL of diethyl ether, vortex vigorously for 2 minutes.

-

Centrifuge at 4,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (containing the deconjugated enterodiol and enterodiol-d6) to a new set of labeled tubes.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

Step 4: Reconstitution and LC-MS/MS Analysis

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).

-

Transfer the reconstituted sample to an autosampler vial.

-

Inject 10 µL onto a C18 reverse-phase LC column.

-

Perform analysis using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both enterodiol and enterodiol-d6.

Step 5: Data Processing and Validation

-

Generate a calibration curve by plotting the peak area ratio (Enterodiol / Enterodiol-d6) against the known concentrations of the calibrators.

-

Use the regression equation from the calibration curve to determine the enterodiol concentration in the unknown samples and QCs.

-

Trustworthiness Check: The calculated concentrations of the QC samples must fall within pre-defined acceptance criteria (e.g., ±15% of the nominal value) to validate the analytical run.[15] The within-run and between-run relative standard deviation (R.S.D.) should be below 15%.[15]

Caption: Experimental workflow for enterodiol quantification in plasma.

Stability, Storage, and Safety

Stability and Storage

-

Long-Term Storage: rac Enterodiol-d6 is typically supplied as a neat solid or in solution and should be stored at -20°C for long-term stability.[10] Studies on related compounds confirm that low-temperature storage is crucial for preserving the chemical integrity and bioactivity of lignans and their extracts.[11]

-

Shipping: The compound is generally stable enough to be shipped at ambient temperatures.[4]

-

Working Solutions: Prepare fresh working solutions periodically or store them at -20°C for intermediate-term use. Avoid repeated freeze-thaw cycles.

Handling and Safety

-

Intended Use: rac Enterodiol-d6 is intended for laboratory research use only and is not for diagnostic or therapeutic use in humans or animals.[8][9]

-

Safety Precautions: As with any chemical reagent, standard laboratory safety practices should be strictly followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.

-

Safety Data Sheet (SDS): Always consult the manufacturer-specific Safety Data Sheet (SDS) prior to handling for detailed information on potential hazards, first-aid measures, and disposal.[19] Avoid inhalation of dust, and prevent contact with skin and eyes.[19]

Conclusion

rac Enterodiol-d6 is an indispensable tool for modern bioanalytical science. Its properties as a stable isotope-labeled internal standard directly address the inherent challenges of variability in mass spectrometry, enabling researchers to quantify the biologically significant lignan, enterodiol, with the highest degree of accuracy and confidence. The robust methodologies built around its use, as detailed in this guide, form the foundation for reliable pharmacokinetic, clinical, and nutritional studies, ultimately advancing our understanding of the role of phytoestrogens in human health and disease.

References

-

Clavel, T., et al. (2014). Metabolism of Secoisolariciresinol-Diglycoside The Dietary Precursor to The Intestinally Derived Lignan Enterolactone in Humans. Food & Function. Retrieved from [Link]

-

Setchell, K. D., et al. (2014). Metabolism of secoisolariciresinol-diglycoside the dietary precursor to the intestinally derived lignan enterolactone in humans. PubMed. Retrieved from [Link]

-

Kuijsten, A., et al. (2005). Pharmacokinetics of Enterolignans in Healthy Men and Women Consuming a Single Dose of Secoisolariciresinol Diglucoside. ResearchGate. Retrieved from [Link]

-

van der Woude, H., et al. (2005). Uptake and metabolism of enterolactone and enterodiol by human colon epithelial cells. Journal of Nutrition. Retrieved from [Link]

-

Jacobs, E., et al. (1999). Oxidative metabolism of the mammalian lignans enterolactone and enterodiol by rat, pig, and human liver microsomes. PubMed. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). rac Enterodiol-d6 | CAS No : 104411-12-3. Retrieved from [Link]

-

Clavel, T., et al. (2005). A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry. ResearchGate. Retrieved from [Link]

-

AptoChem. (2008). Deuterated internal standards and bioanalysis. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

Clavel, T., et al. (2005). A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry. PubMed. Retrieved from [Link]

-

Exposome-Explorer. (n.d.). Enterodiol (Compound). Retrieved from [Link]

-

KCAS Bio. (2017). The Value of Deuterated Internal Standards. Retrieved from [Link]

-

Wikipedia. (n.d.). Enterodiol. Retrieved from [Link]

-

Setchell, K. D., & Lawson, A. M. (1983). Measurement of enterolactone and enterodiol, the first mammalian lignans, using stable isotope dilution and gas chromatography mass spectrometry. PubMed. Retrieved from [Link]

-

Milder, I. E., et al. (2004). Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods. PubMed. Retrieved from [Link]

-

Sornkaew, N., et al. (2023). Impact of storage conditions on the stability and biological efficacy of trans-arachidin-1 and trans-arachidin-3. PLOS ONE. Retrieved from [Link]

-

Ivey, K. L., et al. (2020). A Validated LC–MS/MS Method for Quantifying Phenolic Acids, Lignans, and Enterolignans from Human Fecal Samples. bioRxiv. Retrieved from [Link]

Sources

- 1. Metabolism of Secoisolariciresinol-Diglycoside The Dietary Precursor to The Intestinally Derived Lignan Enterolactone in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enterodiol - Wikipedia [en.wikipedia.org]

- 3. Metabolism of secoisolariciresinol-diglycoside the dietary precursor to the intestinally derived lignan enterolactone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 8. scbt.com [scbt.com]

- 9. scbt.com [scbt.com]

- 10. rac Enterodiol-d6 | CAS 104411-12-3 | LGC Standards [lgcstandards.com]

- 11. Impact of storage conditions on the stability and biological efficacy of trans-arachidin-1 and trans-arachidin-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. researchgate.net [researchgate.net]

- 15. A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Uptake and metabolism of enterolactone and enterodiol by human colon epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. fishersci.com [fishersci.com]

A Technical Guide to the Gut Microbial Conversion of Secoisolariciresinol to Enterodiol: Mechanisms, Key Bacterial Players, and Methodologies

Executive Summary: The transformation of plant-based lignans, such as secoisolariciresinol (SECO), into bioactive mammalian enterolignans like enterodiol (END) is a critical metabolic function exclusively performed by the gut microbiota. This conversion is of significant interest to researchers in nutrition, pharmacology, and drug development due to the potential health benefits of enterodiol, including its phytoestrogenic, antioxidant, and anti-inflammatory properties.[1][2][3] Understanding the intricate biochemical pathway, the specific bacterial consortia involved, and the robust methodologies to study this process is paramount for harnessing its therapeutic potential. This guide provides a detailed technical overview of the multi-step enzymatic conversion of SECO to END, identifies the key microbial players, and presents validated experimental protocols for its investigation in a laboratory setting.

Introduction

The Significance of Secoisolariciresinol (SECO)

Secoisolariciresinol (SECO) is a prominent dietary lignan, most abundantly found in flaxseed in its glycosylated form, secoisolariciresinol diglucoside (SDG).[4][5] Upon ingestion, SDG reaches the colon where it becomes a substrate for microbial metabolism.[4][6] The initial and requisite step for its bioactivation is the enzymatic removal of glucose moieties by the gut microbiota, releasing the aglycone, SECO.[5][7]

The Bioactive Metabolite: Enterodiol (END)

SECO itself is not considered the primary bioactive compound.[4] Its conversion by intestinal bacteria yields the mammalian lignan enterodiol (END), and subsequently enterolactone (ENL).[8][9] These enterolignans have a structural similarity to endogenous estrogens, allowing them to bind to estrogen receptors and exert weak estrogenic or anti-estrogenic effects.[8] This activity underlies much of the research into their roles in mitigating risks associated with hormone-dependent cancers and cardiovascular disease.[5][8][10]

The Central Role of the Gut Microbiota

The biotransformation of SECO is a multi-step process that requires a series of specific enzymatic reactions—demethylation and dehydroxylation—that are not encoded in the human genome.[11] This metabolic capability is a hallmark of the anaerobic microbial communities residing in the colon. The conversion is not the work of a single bacterium but rather a cooperative effort among phylogenetically diverse species, each performing specific steps in the pathway.[12][13] Therefore, inter-individual variations in gut microbiota composition can lead to significant differences in enterodiol production, categorizing individuals into high, medium, or low "producer" phenotypes.[14][15]

The Biochemical Pathway: A Step-by-Step Mechanistic Overview

The conversion of SECO to enterodiol is a reductive pathway involving two primary stages following the initial deglycosylation of its precursor, SDG.

-

Step 1: Deglycosylation (SDG → SECO): The journey begins with secoisolariciresinol diglucoside (SDG). Gut bacteria possessing β-glucosidase enzymes hydrolyze the two glucose molecules from SDG to yield the aglycone, secoisolariciresinol (SECO).[6][16] This is a crucial prerequisite for subsequent transformations.

-

Step 2: O-Demethylation (SECO → Demethylated SECO): SECO possesses two methoxy groups (-OCH₃) on its aromatic rings. Specific anaerobic bacteria catalyze the removal of these methyl groups, a process known as O-demethylation.[12][17] This reaction yields an intermediate, 2,3-bis(3,4-dihydroxybenzyl)butane-1,4-diol, which is essentially demethylated SECO.[12]

-

Step 3: Dehydroxylation (Demethylated SECO → Enterodiol): Following demethylation, the intermediate undergoes dehydroxylation, where a hydroxyl group (-OH) is removed from one of the catechol rings.[12][18] This final enzymatic step results in the formation of enterodiol (END).

-

Step 4: Dehydrogenation (Enterodiol → Enterolactone): While the focus of this guide is the formation of enterodiol, it is important to note that END is often a precursor to enterolactone (ENL). Specific gut microbes can further oxidize (dehydrogenate) enterodiol to form the lactone ring structure of enterolactone.[6][12][18]

Key Microbial Consortia and Species

No single bacterial species has been identified that can independently convert SDG to enterolignans.[13] The process relies on metabolic handoffs between different members of the gut microbial community. The table below summarizes the key bacterial players and their established roles in the pathway.

| Metabolic Step | Reaction | Key Bacterial Species/Genera |

| Deglycosylation | SDG → SECO | Bacteroides distasonis, Bacteroides fragilis, Bacteroides ovatus, Clostridium spp.[12][18] |

| O-Demethylation | SECO → Demethylated SECO | Peptostreptococcus productus, Eubacterium limosum, Eubacterium callanderi, Butyribacterium methylotrophicum[12][17][19] |

| Dehydroxylation | Demethylated SECO → END | Eggerthella lenta, Clostridium scindens[12][18][19] |

| Dehydrogenation | END → ENL | Clostridium spp., Ruminococcus spp., other newly isolated strains[12][19] |

Experimental Methodologies for Studying SECO to END Conversion

Investigating the microbial metabolism of SECO requires specialized techniques that replicate the anaerobic environment of the human colon and precise analytical methods for quantification.

In Vitro Batch Culture Fermentation

This is the most common approach to model colonic metabolism. It allows for a controlled investigation of conversion rates and intermediate formation using a fecal inoculum, which provides a complex and relevant microbial community.

-

Causality and Rationale: This method directly tests the metabolic capacity of a given microbial community (from a fecal sample) on a specific substrate. By measuring the disappearance of the precursor (SECO) and the appearance of the product (END) over time, a direct metabolic link can be established. Time-course sampling is critical to understanding the kinetics of the sequential reactions.

-

Media Preparation: Prepare a suitable anaerobic medium such as Gut Microbiota Medium (GMM) or Brain Heart Infusion (BHI) supplemented with yeast extract and reducing agents (e.g., L-cysteine-HCl).[20] Dispense the medium into anaerobic culture tubes or serum vials.

-

Expert Insight: The inclusion of reducing agents is non-negotiable; they chemically scavenge residual oxygen, lowering the redox potential to a level that permits the growth of strictly anaerobic bacteria crucial for this pathway.[21]

-

-

Anaerobic Conditions: Place all materials, including media, substrate stocks, and phosphate-buffered saline (PBS), into an anaerobic chamber (e.g., 85% N₂, 10% CO₂, 5% H₂) at least 24 hours prior to the experiment to allow for deoxygenation.[20]

-

Inoculum Preparation: Collect a fresh fecal sample from a healthy donor. Inside the anaerobic chamber, prepare a 10% (w/v) fecal slurry by homogenizing the sample in anaerobic PBS.

-

Fermentation Setup:

-

Prepare a stock solution of SECO (e.g., in DMSO or ethanol) and add it to the media to a final concentration of 50-100 µM.

-

Inoculate the media with the fecal slurry (e.g., 1-5% v/v).

-

Include essential controls: a) a "no substrate" control (fecal slurry + media) to check for background lignans, and b) a "no inoculum" control (substrate + media) to confirm that conversion is microbially-driven.

-

-

Incubation and Sampling: Incubate the cultures at 37°C.[21] At designated time points (e.g., 0, 12, 24, 48, 72 hours), aseptically remove an aliquot from each culture.

-

Sample Processing: Immediately centrifuge the aliquots to pellet bacterial cells and debris. Collect the supernatant and store at -80°C pending analysis. This step halts metabolic activity and prepares the sample for extraction.

Analytical Quantification of Lignans

Accurate quantification of SECO and END is essential for interpreting fermentation results. Liquid chromatography coupled with mass spectrometry is the gold standard due to its sensitivity and specificity.

-

Causality and Rationale: Analytical chemistry provides definitive proof of the molecular transformations. Isotope dilution mass spectrometry, where a known amount of a stable isotope-labeled standard (e.g., ¹³C₃-enterodiol) is added to each sample, is a self-validating system. It corrects for variations in sample extraction efficiency and instrument response, ensuring highly accurate quantification.[22][23]

-

Sample Preparation & Extraction:

-

Thaw the culture supernatant samples.

-

Add an internal standard solution containing ¹³C-labeled enterodiol and other relevant standards.

-

If samples contain conjugated lignans (glucuronides/sulfates), perform enzymatic hydrolysis using β-glucuronidase/sulfatase.[23][24]

-

Perform extraction of the lignans. A common method is liquid-liquid extraction with diethyl ether or solid-phase extraction (SPE) using a C18 cartridge.[23][24]

-

Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in a suitable mobile phase (e.g., 50% methanol).

-

-

Chromatographic Separation:

-

Inject the reconstituted sample onto a reverse-phase C18 HPLC column.

-

Use a gradient elution with a mobile phase consisting of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile or methanol.

-

Expert Insight: The chromatographic separation is critical to resolve enterodiol from its isomers and other potentially interfering compounds in the complex sample matrix, ensuring that the mass spectrometer analyzes a pure compound.

-

-

Mass Spectrometry Detection:

-

Use a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

-

Set the instrument to monitor specific precursor-to-product ion transitions for both the native lignans and their stable isotope-labeled internal standards. For example, for enterodiol, this would be the transition from its molecular ion [M-H]⁻ to a specific fragment ion.

-

Quantify the concentration of each analyte by comparing the peak area ratio of the native analyte to its corresponding internal standard against a calibration curve.[25][26]

-

Data Interpretation and Considerations

-

Inter-individual Variability: A key finding in this field is the vast difference in conversion efficiency between individuals.[15] When using fecal inocula from multiple donors, it is common to observe a wide range of END production, reflecting the unique composition and functional capacity of each person's gut microbiome.[27]

-

Sequential Appearance of Metabolites: In time-course experiments, one should expect to see a decrease in the SECO concentration coinciding with a transient increase in any intermediates, followed by a rise in the concentration of END. The subsequent conversion of END to ENL may also be observed at later time points.[28][29]

-

Validation through Controls: The absence of conversion in the "no inoculum" control validates that the process is microbial. The "no substrate" control ensures that the measured END is derived from the added SECO and not from other precursors in the fecal matter or media.

Conclusion and Future Directions

The conversion of secoisolariciresinol to enterodiol is a clear example of a host-microbe metabolic co-operation with significant implications for human health. The ability to study this pathway in vitro provides a powerful tool for drug development professionals and scientists to screen for factors (e.g., prebiotics, probiotics, or xenobiotics) that may enhance or inhibit this crucial biotransformation. Future research will likely focus on isolating the specific enzymes responsible for each metabolic step and exploring the potential of engineering probiotic strains with a complete and efficient pathway for in-situ production of enterodiol.

References

-

Clavel, T., et al. (2006). Phylogeny of human intestinal bacteria that activate the dietary lignan secoisolariciresinol diglucoside. FEMS Microbiology Ecology. [Link]

-

Kuijsten, A., et al. (2005). Metabolism of Secoisolariciresinol-Diglycoside The Dietary Precursor to The Intestinally Derived Lignan Enterolactone in Humans. Journal of Nutrition. [Link]

-

Kuijsten, A., et al. (2005). Metabolism of secoisolariciresinol-diglycoside the dietary precursor to the intestinally derived lignan enterolactone in humans. Food & Function. [Link]

-

National Center for Advancing Translational Sciences. (n.d.). Secoisolariciresinol. Inxight Drugs. [Link]

-

Hullar, M. A. J., et al. (2014). Taxomic and Functional Characterization of Human Gut Microbes Involved in Dietary Plant Lignan Metabolism. Food Systems, Nutrition, and Health - University of Washington. [Link]

-

Ye, T., et al. (2023). Identification of the Microbial Transformation Products of Secoisolariciresinol Using an Untargeted Metabolomics Approach and Evaluation of the Osteogenic Activities of the Metabolites. MDPI. [Link]

-

Taylor & Francis. (n.d.). Secoisolariciresinol – Knowledge and References. Taylor & Francis Online. [Link]

-

Struijs, K., et al. (2009). Bacterial conversion of secoisolariciresinol and anhydrosecoisolariciresinol. ResearchGate. [Link]

-

Clavel, T., et al. (2006). Phylogeny of human intestinal bacteria that activate the dietary lignan secoisolariciresinol diglucoside. PubMed. [Link]

-

Franke, A. A., et al. (2011). The main bacterial conversion steps of secoisolariciresinol diglucoside (SDG) to enterolactone (ENL) and examples of bacteria involved in the different steps. ResearchGate. [Link]

-

CYTENA. (n.d.). b.sightTM | High-throughput Cultivation Workflow for Isolation of Anaerobic Gut Bacteria. CYTENA. [Link]

-

Villa, M. M., et al. (2021). Technological tools and strategies for culturing human gut microbiota in engineered in vitro models. PMC. [Link]

-

Clavel, T., et al. (2014). Gut bacterial metabolism of the lignan secoisolariciresinol diglucoside. ResearchGate. [Link]

-

Hano, C., et al. (2018). Secoisolariciresinol Diglucoside of Flaxseed and Its Metabolites: Biosynthesis and Potential for Nutraceuticals. Frontiers in Plant Science. [Link]

-

Del Rio, D., et al. (2020). Lignans and Gut Microbiota: An Interplay Revealing Potential Health Implications. Molecules. [Link]

-

Adolphe, J. L., et al. (2010). Health effects with consumption of the flax lignan secoisolariciresinol diglucoside. British Journal of Nutrition. [Link]

-

Setchell, K. D., et al. (1983). Measurement of enterolactone and enterodiol, the first mammalian lignans, using stable isotope dilution and gas chromatography mass spectrometry. PubMed. [Link]

-

Lagier, J.C., et al. (2024). Culturomics: Essentials to a Successful Bacterial Culture. Unlocking Life's Code. [Link]

-

MRC Lab. (n.d.). What Are Some Common Techniques Used to Cultivate and Study Anaerobic Microorganisms? MRC Lab. [Link]

-

Adolphe, J. L., et al. (2010). Health effects with consumption of the flax lignan secoisolariciresinol diglucoside. PubMed. [Link]

-

Bess, E. N., et al. (2020). Genetic basis for the cooperative bioactivation of plant lignans by Eggerthella lenta and other human gut bacteria. PMC. [Link]

-

Zeneng, W. (2020). Anaerobic cultivation of human and mouse gut bacteria. RWTH Publications. [Link]

-

Clavel, T., et al. (2006). Phylogeny of human intestinal bacteria that activate the dietary lignan secoisolariciresinol diglucoside. Scilit. [Link]

-

Wang, L. Q., et al. (2000). Human Intestinal Bacteria Capable of Transforming Secoisolariciresinol Diglucoside to Mammalian Lignans, Enterodiol. Chemical & Pharmaceutical Bulletin. [Link]

-

Del Rio, D., et al. (2020). Lignans and Gut Microbiota: An Interplay Revealing Potential Health Implications. MDPI. [Link]

-

Peeters, P. H., et al. (2005). A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry. PubMed. [Link]

-

Chen, H., et al. (2021). In Vitro Fermentation of Beechwood Lignin–Carbohydrate Complexes Provides Evidence for Utilization by Gut Bacteria. PMC. [Link]

-

Del Rio, D., et al. (2020). Lignans and Gut Microbiota: An Interplay Revealing Potential Health Implications. PMC. [Link]

-

ResearchGate. (n.d.). Experimental workflow for qualitative and quantitative analysis of lignans. ResearchGate. [Link]

-

Hano, C., et al. (2018). Secoisolariciresinol Diglucoside of Flaxseed and Its Metabolites: Biosynthesis and Potential for Nutraceuticals. PMC. [Link]

-

Clavel, T., et al. (2007). Conversion of plant lignan secoisolariciresinol diglucoside (SDG) and. ResearchGate. [Link]

-

Godos, J., et al. (2023). Interplay between Lignans and Gut Microbiota: Nutritional, Functional and Methodological Aspects. MDPI. [Link]

-

Wu, H., et al. (2018). Dietary lignans, plasma enterolactone levels, and metabolic risk in men: exploring the role of the gut microbiome. Gut Microbes. [Link]

-

Gagnon, N., et al. (2018). A Review of Lignan Metabolism, Milk Enterolactone Concentration, and Antioxidant Status of Dairy Cows Fed Flaxseed. MDPI. [Link]

-

Peeters, P. H., et al. (2005). A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry. ResearchGate. [Link]

-

Clavel, T., et al. (2005). Intestinal Bacterial Communities That Produce Active Estrogen-Like Compounds Enterodiol and Enterolactone in Humans. PMC. [Link]

-

Heinonen, S., et al. (2001). In Vitro Metabolism of Plant Lignans: New Precursors of Mammalian Lignans Enterolactone and Enterodiol. ResearchGate. [Link]

-

Gjesing, A. P., et al. (2016). High-Throughput LC-MS/MS Method for Direct Quantification of Glucuronidated, Sulfated, and Free Enterolactone in Human Plasma. PubMed. [Link]

-

Gjesing, A. P., et al. (2016). High-Throughput LC−MS/MS Method for Direct Quantification of Glucuronidated, Sulfated, and Free Enterolactone in Human Plasma. ACS Publications. [Link]

-

Zhang, X., et al. (2022). In vitro gastrointestinal bioaccessibility and colonic fermentation of lignans from fresh, fermented, and germinated flaxseed. Food & Function. [Link]

-

De Angelis, M., et al. (2020). Impact of lignans in oilseed mix on gut microbiome composition and enterolignan production in younger healthy and premenopausal women: an in vitro pilot study. PMC. [Link]

-

Godos, J., et al. (2023). Interplay between Lignans and Gut Microbiota: Nutritional, Functional and Methodological Aspects. PMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Health effects with consumption of the flax lignan secoisolariciresinol diglucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interplay between Lignans and Gut Microbiota: Nutritional, Functional and Methodological Aspects [mdpi.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Health effects with consumption of the flax lignan secoisolariciresinol diglucoside | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. SECOISOLARICIRESINOL [drugs.ncats.io]

- 9. Frontiers | Secoisolariciresinol Diglucoside of Flaxseed and Its Metabolites: Biosynthesis and Potential for Nutraceuticals [frontiersin.org]

- 10. Taxomic and Functional Characterization of Human Gut Microbes Involved in Dietary Plant Lignan Metabolism | Food Systems, Nutrition, and Health [foodsystems.uw.edu]

- 11. Intestinal Bacterial Communities That Produce Active Estrogen-Like Compounds Enterodiol and Enterolactone in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. d-nb.info [d-nb.info]

- 14. Lignans and Gut Microbiota: An Interplay Revealing Potential Health Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Interplay between Lignans and Gut Microbiota: Nutritional, Functional and Methodological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Phylogeny of human intestinal bacteria that activate the dietary lignan secoisolariciresinol diglucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. cytena.com [cytena.com]

- 21. Culturomics: Essentials to a Successful Bacterial Culture | Unlocking Life's Code [unlockinglifescode.org]

- 22. Measurement of enterolactone and enterodiol, the first mammalian lignans, using stable isotope dilution and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. anis.au.dk [anis.au.dk]

- 25. researchgate.net [researchgate.net]

- 26. High-Throughput LC-MS/MS Method for Direct Quantification of Glucuronidated, Sulfated, and Free Enterolactone in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Secoisolariciresinol Diglucoside of Flaxseed and Its Metabolites: Biosynthesis and Potential for Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Metabolism of Secoisolariciresinol-Diglycoside The Dietary Precursor to The Intestinally Derived Lignan Enterolactone in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Metabolism of secoisolariciresinol-diglycoside the dietary precursor to the intestinally derived lignan enterolactone in humans - Food & Function (RSC Publishing) [pubs.rsc.org]

Enterodiol: The Kinetic Biomarker of Lignan Metabolism

Topic: Enterodiol as a Biomarker for Dietary Lignan Intake Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

A Technical Guide to Validation, Analysis, and Interpretation

Executive Summary

Enterodiol (ED) is not merely a metabolite; it is the pivotal "gatekeeper" in the mammalian lignan cascade. While its downstream product, Enterolactone (EL), is often favored for its stability and longer half-life, ED provides unique, time-sensitive insights into gut microbiota efficiency and recent dietary exposure. This guide outlines the mechanistic grounding, pharmacokinetic constraints, and the "Gold Standard" LC-MS/MS protocol required to validate ED as a biomarker in clinical and epidemiological research.

Part 1: The Metabolic Cascade (Mechanism)

From Plant Precursor to Mammalian Lignan

Unlike direct dietary biomarkers (e.g., Vitamin C), Enterodiol is a product of xenobiotic metabolism entirely dependent on the host's gut microbiome. The primary precursors are plant lignans like Secoisolariciresinol Diglucoside (SDG), found abundantly in flaxseed, and Matairesinol.

The conversion is a multi-step bacterial process occurring in the colon.

-

Hydrolysis: Removal of glucose moieties from SDG to form the aglycone Secoisolariciresinol (SECO).

-

Demethylation/Dehydroxylation: Conversion of SECO to Enterodiol.

-

Oxidation (Optional): Conversion of Enterodiol to Enterolactone.

Critical Insight: The conversion of ED to EL is reversible in vitro but predominantly unidirectional (ED

Pathway Visualization

The following diagram illustrates the bacterial enzymatic steps required to generate Enterodiol.

Figure 1: The metabolic pathway of lignans. Enterodiol serves as the obligate intermediate for SECO-derived lignans.

Part 2: Pharmacokinetics & Matrix Selection

To use ED effectively, researchers must account for its rapid elimination kinetics compared to EL.

Pharmacokinetic Profile

ED has a significantly shorter half-life than EL. In plasma, ED peaks earlier and clears faster. This makes ED a marker of recent intake (12–24 hours), whereas EL reflects chronic accumulation .

Table 1: Pharmacokinetic Comparison (Post-SDG Ingestion)

| Parameter | Enterodiol (ED) | Enterolactone (EL) | Implication for Study Design |

| Tmax (Plasma) | 14.8 ± 5.1 h | 19.7 ± 6.2 h | ED requires tighter sampling windows. |

| Half-Life (t1/2) | ~4.4 h | ~12.6 h | ED is less suitable for steady-state assessment in infrequent consumers. |

| Renal Excretion | Rapid (0–48h) | Prolonged (>72h) | 24h Urine is the preferred matrix for ED total recovery. |

| Conjugation | >95% Glucuronide | >95% Glucuronide | Hydrolysis is mandatory for detection. |

Matrix Selection: Plasma vs. Urine

-

Urine (Recommended): Because ED is rapidly excreted, 24-hour urine collection provides the most accurate measure of total production capacity. Spot urine is acceptable if normalized to creatinine.

-

Plasma/Serum: Useful for bioavailability studies but requires high-sensitivity instrumentation (LC-MS/MS) due to lower circulating concentrations of free ED.

Part 3: Analytical Methodologies (LC-MS/MS)

The quantification of Enterodiol is prone to massive underestimation if the conjugation state is ignored. The following protocol is a validated "Gold Standard" workflow.

The "Deconjugation" Imperative

Circulating and excreted ED exists primarily as glucuronides and sulfates. Direct injection without hydrolysis detects <5% of the total lignan content.

-

Enzyme: Helix pomatia juice (contains both

-glucuronidase and sulfatase) is superior to bacterial

Validated Analytical Workflow

Technique: Ultra-High Performance Liquid Chromatography - Tandem Mass Spectrometry (UHPLC-MS/MS).

Internal Standard (IS):

Figure 2: Validated workflow for total Enterodiol quantification. The hydrolysis step is the critical control point.

Protocol Steps

-

Sample Prep: Thaw 250

L of plasma/urine. Add 20 -

Hydrolysis: Add 250

L of Helix pomatia enzyme solution (acetate buffer, pH 5.0). Incubate at 37°C overnight (or min. 4 hours).[1] -

Extraction:

-

Option A (LLE): Add 2 mL Diethyl ether. Vortex 2 min. Centrifuge. Collect supernatant. Repeat.

-

Option B (SPE): Use Oasis HLB cartridges. Condition (MeOH)

Load

-

-

Analysis: Inject onto C18 column.

-

Ionization: ESI Negative Mode.

-

MRM Transitions: Monitor precursor

product ions (e.g., m/z 301

-

Part 4: The "Non-Producer" Challenge

A major confounder in lignan research is inter-individual variability. Approximately 20-30% of the population are "low-converters" due to antibiotic use or lack of specific bacterial strains (Eggerthella lenta).

Stratification Strategy

When using ED as a biomarker, you must stratify subjects:

-

High ED / High EL: Efficient converter.

-

High ED / Low EL: "Stalled" metabolism (Lack of dehydrogenation capacity).

-

Low ED / Low EL: Low dietary intake OR upstream failure (lack of deglycosylation).

Recommendation: Always measure both ED and EL. The ED:EL ratio is a functional readout of the gut microbiota's oxidative capacity.

References

-

Kuijsten, A., et al. (2005). "Pharmacokinetics of enterolignans in healthy men and women consuming a single dose of secoisolariciresinol diglucoside." The Journal of Nutrition.[2] Link

-

Clavel, T., et al. (2006). "Gut microbiota conversion of dietary lignans."[3][4][2][5][6] FEMS Microbiology Ecology. Link

-

Grace, P.B., et al. (2007). "A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry." Journal of Chromatography B. Link

-

Hullar, M.A., et al. (2015). "Gut microbe-lignan interactions."[5][7][8][9] Annual Review of Food Science and Technology. Link

-

Peñalvo, J.L., et al. (2005). "Method for the determination of 13 biological active lignans in human plasma." Journal of Chromatography B. Link

Sources

- 1. Association between lignan polyphenol bioavailability and enterotypes of isoflavone metabolism: A cross-sectional analysis | PLOS One [journals.plos.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Relation between plasma enterodiol and enterolactone and dietary intake of lignans in a Dutch endoscopy-based population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Association between lignan polyphenol bioavailability and enterotypes of isoflavone metabolism: A cross-sectional analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Power of Lignans: Plant Compounds with Multifaceted Health-Promoting Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Enterodiol in Breast Cancer Pathogenesis: Mechanisms, Biosynthesis, and Quantitation

Executive Summary

This technical guide analyzes the role of Enterodiol (ED), a mammalian lignan derived from the gut microbial metabolism of dietary precursors (primarily secoisolariciresinol), in breast cancer risk and progression. Unlike general reviews, this document isolates ED’s specific molecular behavior—distinct from its oxidation product enterolactone (EL)—focusing on its biphasic estrogen receptor (ER) modulation, specific biosynthetic requirements, and rigorous quantification via LC-MS/MS.

Part 1: The Biosynthetic Pathway & Microbiome Dependency

Enterodiol is not a dietary compound; it is a microbial metabolite. Its bioavailability is strictly rate-limited by the host's gut microbiota composition, specifically the presence of specific bacterial consortia capable of demethylation and dehydroxylation.

The Conversion Cascade

The primary precursor, Secoisolariciresinol Diglucoside (SDG) found in flaxseed, undergoes a multi-step transformation.

-

Hydrolysis: Removal of glucose moieties to form Secoisolariciresinol (SECO).

-

Demethylation: Conversion of SECO to Enterodiol (ED).

-

Dehydroxylation (Reversible/Irreversible): ED is further oxidized to Enterolactone (EL).

Critical Research Insight: The conversion of ED to EL is not guaranteed. Individuals with "low-converter" phenotypes may accumulate higher ratios of ED. Research suggests that Eggerthella species (e.g., Eggerthella lenta) are pivotal in the dehydroxylation steps.

Visualization of Metabolic Pathway

Caption: Figure 1. Microbial transformation of plant lignans to Enterodiol.[1][2][3][4] The conversion from ED to EL is rate-limited by specific gut bacterial strains.

Part 2: Molecular Mechanisms of Action

Enterodiol functions as a Selective Estrogen Receptor Modulator (SERM). Its structural similarity to 17

Genomic Signaling: The AF-1 vs. AF-2 Distinction

Unlike Enterolactone, which acts predominantly through the Activation Function-2 (AF-2) domain of ER

-

Low Endogenous Estrogen (Post-menopausal): ED acts as a weak agonist , potentially supporting bone density but raising concerns in ER+ breast cancer proliferation if levels are unregulated.

-

High Endogenous Estrogen (Pre-menopausal): ED acts as an antagonist by competing with E2 for the Ligand Binding Domain (LBD), effectively dampening the potent proliferative signal of E2.

Non-Genomic & Anti-Metastatic Pathways

Independent of ER binding, ED exhibits activity in Triple-Negative Breast Cancer (TNBC) models (e.g., MDA-MB-231):

-

MMP Inhibition: Downregulation of Matrix Metalloproteinases (MMP-2, MMP-9), reducing invasion potential.[6]

-

Apoptosis: Induction of G2/M phase cell cycle arrest.

Signaling Pathway Visualization

Caption: Figure 2. Biphasic modulation of Estrogen Receptor signaling by Enterodiol. ED competes with E2 in high-estrogen environments (antagonism) but activates transcription in low-estrogen environments.

Part 3: Analytical Methodologies (LC-MS/MS)

Reliable quantification of ED in human plasma or urine is critical for correlating biological activity with risk. ED circulates primarily as glucuronide and sulfate conjugates.

Protocol: Enzymatic Hydrolysis & Quantification

Principle: To measure total Enterodiol, conjugates must be cleaved to release the aglycone.

Self-Validating Step: The use of

Workflow:

-

Sample Prep: 200

L Serum/Urine. -

Internal Standard: Spike with

-Enterodiol (Self-validation for matrix effects). -

Hydrolysis: Add Helix pomatia

-glucuronidase/sulfatase. Incubate at 37°C for 12-16 hours. -

Extraction: Liquid-Liquid Extraction (LLE) using Diethyl Ether (3x volume). Vortex, centrifuge, collect organic layer.

-

Reconstitution: Evaporate N2; reconstitute in 50:50 Methanol/Water.

-

LC-MS/MS Analysis: Negative Ion Mode (ESI-).

Key Mass Transitions

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Role |

| Enterodiol | 301.1 | 283.1 | 25 | Quantifier |

| Enterodiol | 301.1 | 135.0 | 35 | Qualifier |

| 304.1 | 286.1 | 25 | Internal Standard | |

| Enterolactone | 297.1 | 253.1 | 22 | Comparison |

Part 4: Experimental Models & Protocols

In Vitro Proliferation Assay (MCF-7 vs. MDA-MB-231)

To distinguish ER-mediated effects from general cytotoxicity.

-

Cell Seeding: Seed MCF-7 (ER+) and MDA-MB-231 (ER-) at

cells/well in phenol-red-free media (stripped FBS is crucial to remove endogenous hormones). -

Treatment:

-

Vehicle (DMSO < 0.1%)

-

E2 (1 nM) - Positive Control

-

Enterodiol (0.1

M - 10 -

Combination: E2 (1 nM) + Enterodiol (10

M)

-

-

Incubation: 72 hours.

-

Readout: MTT or CellTiter-Glo assay.

-

Expected Result:

References

-

Carreau, C., et al. (2008).[11] Enterodiol and enterolactone, two major diet-derived polyphenol metabolites have different impact on ERalpha transcriptional activation in human breast cancer cells.[11] Journal of Steroid Biochemistry and Molecular Biology. Link

-

Kuijsten, A., et al. (2005).[12] A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry.[12] Journal of Chromatography B. Link

-

Buck, K., et al. (2010). Meta-analyses of lignans and enterolignans in relation to breast cancer risk. American Journal of Clinical Nutrition. Link

-

Mali, A.V., et al. (2012). In vitro anti-metastatic activity of enterolactone... and down-regulation of matrix metalloproteinases in MCF-7 and MDA MB 231 cell lines.[6] Indian Journal of Cancer. Link

-

Clavel, T., et al. (2006). Intestinal bacterial communities that produce active estrogen-like compounds enterodiol and enterolactone in humans.[13][14] Applied and Environmental Microbiology. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Production of enterodiol from defatted flaxseeds through biotransformation by human intestinal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enterolignan Producing Phenotypes are Associated with Increased Gut Microbial Diversity and Altered Composition in Premenopausal Women in the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. In vitro anti-metastatic activity of enterolactone, a mammalian lignan derived from flax lignan, and down-regulation of matrix metalloproteinases in MCF-7 and MDA MB 231 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential suppression of proliferation in MCF-7 and MDA-MB-231 breast cancer cells exposed to alpha-, gamma- and delta-tocotrienols is accompanied by altered expression of oxidative stress modulatory enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anticancer Activity of Ethanolic Extract of Tabernaemontana catharinensis in Breast Cancer Lines MCF-7 and MDA-MB-231 [mdpi.com]

- 10. jcmr.um.ac.ir [jcmr.um.ac.ir]

- 11. Enterodiol and enterolactone, two major diet-derived polyphenol metabolites have different impact on ERalpha transcriptional activation in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Stimulation of breast cancer cells in vitro by the environmental estrogen enterolactone and the phytoestrogen equol - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application and Protocol for the Quantitative Analysis of Enterodiol in Biological Matrices using rac-Enterodiol-d6 as an Internal Standard by LC-MS/MS

Introduction: The Significance of Enterodiol and the Imperative for Accurate Quantification

Enterodiol, a key mammalian lignan, is a product of the gut microbial metabolism of plant-based precursors, primarily secoisolariciresinol diglucoside found in flaxseed and other plant sources.[1][2] As a phytoestrogen, enterodiol has garnered significant research interest due to its potential role in human health and disease, including hormone-dependent cancers and cardiovascular conditions.[3][4] Accurate and precise quantification of enterodiol in biological matrices such as plasma, urine, and feces is paramount for understanding its bioavailability, metabolism, and physiological effects.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the bioanalysis of small molecules due to its high sensitivity and selectivity.[5][6] However, the complexity of biological matrices can introduce significant variability during sample preparation and analysis, primarily through analyte loss and matrix effects (ion suppression or enhancement).[7][8] To mitigate these challenges and ensure the reliability of quantitative data, the use of a stable isotope-labeled internal standard (SIL-IS) is indispensable.[9][10]

This application note provides a comprehensive guide to the development and validation of a robust LC-MS/MS method for the quantification of enterodiol in biological samples, employing rac-Enterodiol-d6 as the internal standard. The deuterium-labeled analogue, rac-Enterodiol-d6, co-elutes with the native analyte and exhibits identical chemical and physical properties, allowing it to compensate for variations throughout the analytical workflow, from extraction to detection.[11][12] We will delve into the rationale behind each procedural step, offering a scientifically grounded protocol for researchers, scientists, and drug development professionals.

Materials and Reagents

| Item | Supplier | Notes |

| rac-Enterodiol | Reputable Chemical Supplier | Purity ≥ 98% |

| rac-Enterodiol-d6 | Reputable Chemical Supplier | Isotopic Purity ≥ 98% |

| β-Glucuronidase/Sulfatase | e.g., from Helix pomatia | For hydrolysis of conjugates |

| Acetonitrile | HPLC or LC-MS Grade | |

| Methanol | HPLC or LC-MS Grade | |

| Water | HPLC or LC-MS Grade | |

| Formic Acid | LC-MS Grade | |

| Ammonium Acetate | LC-MS Grade | |

| Solid Phase Extraction (SPE) Cartridges | e.g., C18, 100 mg | For sample clean-up |

| Human Plasma (or other matrix) | Commercial Source | For calibration standards and QCs |

Experimental Protocols

Preparation of Stock and Working Solutions

Accurate preparation of standards is the foundation of a quantitative assay.

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 1 mg of rac-Enterodiol and rac-Enterodiol-d6.

-

Dissolve each in 1 mL of methanol to create 1 mg/mL stock solutions.

-

Store at -20°C in amber glass vials.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of enterodiol by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water. These will be used to spike into the matrix for the calibration curve.

-

Prepare a working internal standard solution of rac-Enterodiol-d6 at a suitable concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water. The optimal concentration should be determined during method development.

-

Sample Preparation: A Step-by-Step Guide with Rationale

The following protocol is designed for the analysis of enterodiol in human plasma. Modifications may be necessary for other biological matrices.[3][5]

Workflow for Sample Preparation

Caption: A generalized workflow for the extraction of enterodiol from biological samples.

-

Sample Thawing and Aliquoting:

-

Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.

-

Aliquot 100 µL of plasma into a clean microcentrifuge tube. For the calibration curve and quality control (QC) samples, use 100 µL of blank plasma.

-

-

Internal Standard Spiking:

-

Add a small volume (e.g., 10 µL) of the rac-Enterodiol-d6 working solution to all samples, except for the blank matrix samples.

-

Rationale: The internal standard is added at the beginning of the sample preparation process to account for any analyte loss during subsequent steps.[9]

-

-

Calibration Curve and QC Preparation:

-

Spike the appropriate enterodiol working standards into the blank plasma aliquots to create a calibration curve over the desired concentration range (e.g., 0.1 to 100 ng/mL).

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Enzymatic Hydrolysis:

-

Add 200 µL of acetate buffer (pH 5.0) containing β-glucuronidase/sulfatase (approximately 1000 units) to each tube.

-

Incubate the samples at 37°C for at least 4 hours, or overnight.

-

Rationale: In biological fluids, enterodiol is primarily present as glucuronide and sulfate conjugates.[2] Enzymatic hydrolysis is necessary to cleave these conjugates and measure the total enterodiol concentration.[3][13]

-

-

Protein Precipitation:

-

Add 600 µL of ice-cold acetonitrile to each tube to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Rationale: High concentrations of proteins can interfere with the analysis and damage the LC column. Acetonitrile is an effective protein precipitating agent.[14]

-

-

Centrifugation:

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new set of tubes.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elute the enterodiol and internal standard with 1 mL of methanol.

-

Rationale: SPE is a crucial clean-up step that removes many matrix components that can cause ion suppression in the mass spectrometer, thereby improving the sensitivity and robustness of the assay.[4][13]

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions. Optimization will be required for specific instrumentation.

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20% B to 95% B over 5 min |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | rac-Enterodiol: 301.2 -> 133.1 (Quantifier), 301.2 -> 107.1 (Qualifier) |

| rac-Enterodiol-d6: 307.2 -> 137.1 | |

| Dwell Time | 100 ms |

| Collision Energy | Optimized for each transition |

| Ion Source Temperature | 500°C |

Rationale for Parameter Selection:

-

C18 Column: Provides good retention and separation for moderately polar compounds like enterodiol.

-

Formic Acid: Acts as a mobile phase modifier to improve peak shape and ionization efficiency in negative mode ESI.

-

Negative ESI: Enterodiol readily deprotonates at its phenolic hydroxyl groups, making negative ion mode highly sensitive for its detection.

-

MRM Transitions: The selection of a precursor ion (the deprotonated molecule [M-H]⁻) and specific product ions after collision-induced dissociation provides high selectivity for the analyte of interest, minimizing interferences from other compounds in the matrix.

Method Validation

A rigorous validation process is essential to ensure that the analytical method is reliable and fit for its intended purpose. The validation should be conducted in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[6][15][16][17]

Key Validation Parameters

Caption: Core parameters for bioanalytical method validation.

Summary of Validation Experiments and Acceptance Criteria

| Parameter | Experiment | Acceptance Criteria |

| Selectivity | Analyze at least six different lots of blank matrix to check for interferences at the retention times of enterodiol and rac-Enterodiol-d6. | No significant interfering peaks (>20% of the LLOQ response for the analyte, >5% for the IS). |

| Calibration Curve | Analyze a calibration curve with at least six non-zero standards over the desired concentration range. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of the nominal value (±20% at the LLOQ). |

| Accuracy & Precision | Analyze QC samples at low, medium, and high concentrations in at least five replicates on three separate days. | Mean accuracy within ±15% of the nominal value. Precision (%CV) ≤ 15%. |

| Sensitivity (LLOQ) | The lowest standard on the calibration curve that can be quantified with acceptable accuracy and precision. | Accuracy within ±20% of the nominal value and precision (%CV) ≤ 20%. |

| Matrix Effect | Compare the response of the analyte in post-extraction spiked blank matrix with the response in a neat solution. | The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%. |

| Stability | Evaluate the stability of enterodiol in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). | Mean concentration should be within ±15% of the nominal concentration. |

Conclusion

The use of a stable isotope-labeled internal standard, such as rac-Enterodiol-d6, is critical for the development of a robust and reliable LC-MS/MS method for the quantification of enterodiol in complex biological matrices. The protocol outlined in this application note provides a comprehensive framework for sample preparation, chromatographic separation, and mass spectrometric detection. By adhering to the principles of sound scientific practice and rigorous method validation, researchers can generate high-quality data that will contribute to a deeper understanding of the role of enterodiol in health and disease.

References

-

Kuijsten, A., et al. (2005). A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry. Journal of Chromatography B, 822(1-2), 178-184. Available from: [Link]

-

ResearchGate. (2025). A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry | Request PDF. Available from: [Link]

-

Lowes, S., et al. (2022). Biomarker Assay Validation by Mass Spectrometry. The AAPS Journal, 24(3), 58. Available from: [Link]

-

Gralka, E., et al. (2015). Targeted LC-MS/MS Method for the Quantitation of Plant Lignans and Enterolignans in Biofluids from Humans and Pigs. Journal of Agricultural and Food Chemistry, 63(27), 6136-6144. Available from: [Link]

-

ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

-

Gralka, E., et al. (2016). Validated LC-MS/MS Method for the Quantification of Free and Bound Lignans in Cereal-Based Diets and Feces. Journal of Agricultural and Food Chemistry, 64(42), 8036-8045. Available from: [Link]

-

Lowes, S., et al. (2022). Biomarker Assay Validation by Mass Spectrometry. PubMed. Available from: [Link]

-

Schmitt, K., et al. (2021). Combining Stable Isotope Labeling and Candidate Substrate–Product Pair Networks Reveals Lignan, Oligolignol, and Chicoric Acid Biosynthesis in Flax Seedlings (Linum usitatissimum L.). Metabolites, 11(8), 534. Available from: [Link]

-

Scribd. (n.d.). Quantification of Lignans in Food Using Isotope Di | PDF. Available from: [Link]

-

Peñalvo, J. L., et al. (2005). Quantification of lignans in food using isotope dilution gas chromatography/mass spectrometry. Journal of Agricultural and Food Chemistry, 53(24), 9342-9347. Available from: [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]

-

Przybylski, R., et al. (2022). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Molecules, 27(19), 6296. Available from: [Link]

-

Bioanalysis Zone. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]

-

Simões, M., et al. (2019). Extraction, Isolation, and Structural Elucidation of Lignans from Natural Resources. Natural Product Sciences, 25(4), 251-281. Available from: [Link]

-

ResearchGate. (2025). Quantification of Lignans in Food Using Isotope Dilution Gas Chromatography/Mass Spectrometry. Available from: [Link]

-

Hansen, S. H., et al. (2021). LC–MS/MS Quantification Reveals Ample Gut Uptake and Metabolization of Dietary Phytochemicals in Honey Bees (Apis mellifera). Journal of Agricultural and Food Chemistry, 69(2), 767-775. Available from: [Link]

-

Li, Y., et al. (2021). Clinical Application and Synthesis Methods of Deuterated Drugs. Current Drug Metabolism, 22(10), 825-836. Available from: [Link]

-

IsoLife. (n.d.). Internal Standards for Food and Nutrition. Available from: [Link]

-

European Union Reference Laboratory for Pesticides. (n.d.). Analytical method E_FP417.1 LC-MS/MS. Available from: [Link]

-

Chatterjee, A., et al. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Current Medicinal Chemistry. Available from: [Link]

-

LIPID MAPS. (n.d.). Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry. Available from: [Link]

-

University of California, Santa Barbara. (2018). Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. Available from: [Link]

-

Exposome-Explorer. (n.d.). LC-MS after enzymatic hydrolysis (Analytical method). Available from: [Link]

-

Protocol LCMSMS method SPE screening SOP. (n.d.). Available from: [Link]

-

SciSpace. (2012). Extraction of Drug from the Biological Matrix: A Review. Available from: [Link]

-

LCGC International. (2022). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Available from: [Link]

-

Biojiva. (2019). Applications of Deuterium in medicinal chemistry. Available from: [Link]

-

Perminova, I., et al. (2023). Analysis of Softwood Lignans by Comprehensive Two-Dimensional Liquid Chromatography. Molecules, 28(24), 8089. Available from: [Link]

-

Arkivoc. (2017). Site-specific synthesis and application of deuterium-labeled sterols. Available from: [Link]

-

del Río, P. G., et al. (2014). Analysis of lignin–carbohydrate and lignin–lignin linkages after hydrolase treatment of xylan–lignin, glucomannan. Holzforschung, 68(2), 141-149. Available from: [Link]

-

Waters. (n.d.). An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS. Available from: [Link]

Sources

- 1. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. e-nps.or.kr [e-nps.or.kr]

- 3. A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeted LC-MS/MS Method for the Quantitation of Plant Lignans and Enterolignans in Biofluids from Humans and Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. resolvemass.ca [resolvemass.ca]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. lcms.cz [lcms.cz]

- 9. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]

- 10. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 11. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. scispace.com [scispace.com]

- 15. d-nb.info [d-nb.info]

- 16. Biomarker Assay Validation by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. fda.gov [fda.gov]

Application Note: Isotope Dilution Mass Spectrometry (ID-MS) for the Quantification of Enterolignans in Human Biofluids

Executive Summary

This application note details a robust, self-validating protocol for the quantification of the mammalian lignans Enterolactone (ENL) and Enterodiol (END) in human biofluids. As products of the gut microbiota's metabolism of dietary plant lignans, these compounds serve as critical biomarkers for gut health, fiber intake, and cancer risk assessment.

Given the complex nature of biological matrices (serum/urine) and the low physiological concentrations (nM range) of these analytes, Isotope Dilution Mass Spectrometry (ID-MS) is the requisite gold standard. This method utilizes stable isotope-labeled internal standards (

Scientific Background & Metabolism

Enterolignans are not ingested directly; they are post-biotic metabolites formed by the colonic microbiota.[1][2] The plant precursors—Secoisolariciresinol (SECO) and Matairesinol (MAT)—are hydrolyzed and dehydroxylated by specific bacterial strains (e.g., Eggerthella lenta, Peptostreptococcus).

Understanding this pathway is essential for interpreting inter-individual variability in study cohorts.

Figure 1: Metabolic Pathway of Enterolignans

Caption: Biotransformation of dietary lignans into measurable enterolignans. Note that in biofluids, >95% of enterolignans exist as conjugates, necessitating enzymatic hydrolysis.

Methodological Strategy: Why Isotope Dilution?

In LC-MS/MS analysis of biological fluids, Matrix Effects are the primary source of error. Co-eluting phospholipids and proteins can suppress ionization efficiency in the electrospray source (ESI), leading to underestimation of the analyte.

The ID-MS Solution:

-

Internal Standard (IS): We utilize

-Enterolactone or Deuterated ( -

Equilibration: The IS is added before sample preparation.

-

Self-Validation: Because the IS and the analyte are chemically identical, they suffer the exact same extraction losses and ionization suppression. The ratio of Analyte/IS remains constant, yielding a corrected, absolute concentration.

Protocol: Sample Preparation (Serum/Plasma)

Pre-requisite:[3][4] Samples should be stored at -80°C. Avoid repeated freeze-thaw cycles.

Reagents

-

Enzyme Solution: Helix pomatia

-glucuronidase/sulfatase (Sigma-Aldrich/Roche). Activity >100,000 units/mL. -

Internal Standard Spiking Solution: 100 nM

-Enterolactone in Methanol. -

Buffer: 0.2 M Sodium Acetate buffer, pH 5.0.

-

SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balance) or equivalent C18 cartridges (30 mg).

Step-by-Step Workflow

-

Thawing & Spiking (The Critical Step):

-

Thaw 200

L of serum. -

Immediately add 20

L of Internal Standard Spiking Solution . -

Vortex for 30 seconds and let equilibrate for 15 minutes. This ensures the IS binds to serum proteins similarly to the endogenous analyte.

-

-

Enzymatic Hydrolysis:

-

Add 200

L of Sodium Acetate buffer (pH 5.0). -

Add 10

L of Helix pomatia enzyme solution. -

Incubate: 37°C for 16 hours (overnight) OR 45°C for 3 hours (rapid protocol).

-

Validation Check: Ensure pH remains ~5.0 during incubation.

-

-

Solid Phase Extraction (SPE):

-

Condition: 1 mL Methanol followed by 1 mL Water.

-

Load: Apply the hydrolyzed sample to the cartridge.

-

Wash: 1 mL 5% Methanol in Water (removes salts and proteins).

-

Elute: 1 mL 100% Methanol.

-

-

Reconstitution:

-

Evaporate the eluate to dryness under Nitrogen at 40°C.

-

Reconstitute in 100

L of Mobile Phase (50:50 Methanol/Water + 0.1% Formic Acid). -

Centrifuge (10,000 x g, 5 min) to remove particulates before injection.

-

Protocol: LC-MS/MS Instrumentation

System: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495, Sciex 6500, Thermo Altis). Mode: Electrospray Ionization (ESI) – Negative Mode .[3][4]

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8

m). -

Flow Rate: 0.4 mL/min.

-

Mobile Phase A: Water + 0.01% Formic Acid (or 10mM Ammonium Acetate for pH stability).

-

Mobile Phase B: Acetonitrile (or Methanol).

-

Gradient:

-

0-1 min: 10% B

-

1-5 min: Linear ramp to 90% B

-

5-6 min: Hold 90% B

-

6.1 min: Re-equilibrate to 10% B

-

MS/MS Acquisition Parameters (MRM)

The following Multiple Reaction Monitoring (MRM) transitions are established for negative mode analysis.

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Role |

| Enterolactone (ENL) | 297.1 | 253.1 | 25 | Quantifier |

| 297.1 | 106.0 | 35 | Qualifier | |

| Enterodiol (END) | 301.1 | 253.1 | 28 | Quantifier |

| 301.1 | 283.1 | 22 | Qualifier | |

| IS ( | 300.1 | 256.1 | 25 | Quantifier |

| IS ( | 303.1 | 259.1 | 25 | Quantifier |

Note: The primary transition for Enterolactone (297

Data Analysis & Quality Control

Calculations

Concentration is determined using the isotope dilution equation:

Where

Quality Control Criteria

-

Linearity:

over the range of 1 nM – 500 nM. -

Recovery: Spike recovery must fall between 85% – 115%.

-

Ion Ratio: The ratio of Quantifier/Qualifier ions in the sample must match the standard within

.

Analytical Workflow Diagram

Caption: Step-by-step analytical workflow ensuring internal standard correction throughout the entire process.

References

-

Kuijsten, A. et al. (2005). "A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry." Journal of Chromatography B. Link

-

Niemeyer, H.B. et al. (2000). "Oxidative metabolites of the mammalian lignans enterodiol and enterolactone in rat bile and urine." Journal of Agricultural and Food Chemistry. Link

-

Peñalvo, J.L. et al. (2005). "Methodological strategy for the determination of enterolactone and enterodiol in human serum by LC-MS/MS." Clinical Chemistry. Link

-

CDC Laboratory Procedure Manual. "Phytoestrogens in Urine by HPLC-MS/MS." Centers for Disease Control and Prevention. Link

Sources

Application Note: Chiral Separation of Enterodiol Enantiomers in Biological Matrices using LC-MS/MS

Executive Summary

This application note details a robust, high-sensitivity protocol for the enantioselective quantification of Enterodiol (END) and its oxidation product Enterolactone (ENL) in human plasma and urine. Unlike achiral methods that quantify total lignan content, this protocol utilizes Reversed-Phase Chiral LC-MS/MS to distinguish between (+)- and (-)-enantiomers. This distinction is critical for clinical research, as the enantiomeric ratio serves as a biomarker for gut microbiota diversity and metabolic capability.

Introduction & Biological Context

Enterodiol is a mammalian lignan produced by the colonic microbiota from plant precursors like secoisolariciresinol diglucoside (SDG) found in flaxseed. The conversion involves deglycosylation, demethylation, and dehydroxylation.

-

The Chiral Imperative: The plant precursor SDG is predominantly the (+)-form. However, the human gut flora (specifically Eggerthella lenta and Peptostreptococcus spp.) converts this into Enterodiol. The stereochemistry of the resulting Enterodiol (END) and Enterolactone (ENL) is dictated by the specific bacterial strains present.

-